molecular formula C22H16S5 B14206538 2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 735316-09-3

2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene

Cat. No.: B14206538
CAS No.: 735316-09-3
M. Wt: 440.7 g/mol
InChI Key: CGHHUUPLQOXJGS-UHFFFAOYSA-N
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Description

2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its three thiophene rings, which are substituted with methyl groups. Thiophene derivatives are known for their diverse applications in materials science, organic electronics, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene typically involves the coupling of thiophene derivatives through various organic reactions. One common method is the Stille coupling reaction, which involves the reaction of an organotin compound with a halogenated thiophene derivative in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or iodine can be used for halogenation, while Friedel-Crafts acylation can introduce acyl groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated thiophenes and acylated thiophenes.

Scientific Research Applications

2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene depends on its application. In organic electronics, the compound acts as a semiconductor by facilitating the movement of charge carriers through its conjugated system. In biological systems, its mechanism may involve interactions with cellular targets such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-bis(5-methylthiophen-2-yl)benzene-1,4-diamine
  • 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene
  • 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene

Uniqueness

2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene is unique due to its specific substitution pattern and the presence of multiple thiophene rings. This structure imparts distinct electronic properties, making it particularly valuable in the field of organic electronics and materials science. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in synthetic organic chemistry.

Properties

CAS No.

735316-09-3

Molecular Formula

C22H16S5

Molecular Weight

440.7 g/mol

IUPAC Name

2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene

InChI

InChI=1S/C22H16S5/c1-13-9-21(23-11-13)19-7-5-17(26-19)15-3-4-16(25-15)18-6-8-20(27-18)22-10-14(2)12-24-22/h3-12H,1-2H3

InChI Key

CGHHUUPLQOXJGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC(=CS5)C

Origin of Product

United States

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